Cas no 1240612-90-1 (4-Bromo-5-methyl-oxazole-2-carboxylic acid)

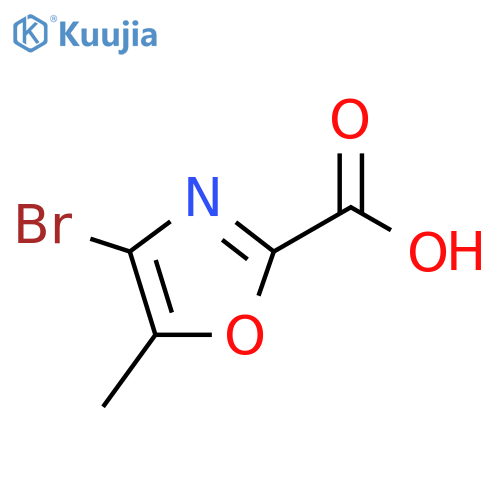

1240612-90-1 structure

商品名:4-Bromo-5-methyl-oxazole-2-carboxylic acid

CAS番号:1240612-90-1

MF:C5H4BrNO3

メガワット:205.994160652161

CID:6312796

4-Bromo-5-methyl-oxazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-methyl-oxazole-2-carboxylic acid

-

- インチ: 1S/C5H4BrNO3/c1-2-3(6)7-4(10-2)5(8)9/h1H3,(H,8,9)

- InChIKey: JBMOOBJEYCKCDB-UHFFFAOYSA-N

- ほほえんだ: C(C1OC(C)=C(Br)N=1)(=O)O

4-Bromo-5-methyl-oxazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1293983-1g |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 1g |

$2235 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293983-100mg |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 100mg |

$715 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1293983-5g |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 5g |

$8955 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293983-50mg |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 50mg |

$778 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1293983-250mg |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 250mg |

$1098 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1293983-500mg |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 500mg |

$2068 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1293983-100mg |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 100mg |

$888 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1293983-1g |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 1g |

$2898 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1293983-500mg |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 500mg |

$1430 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1293983-500mg |

4-Bromo-5-methyl-oxazole-2-carboxylic acid |

1240612-90-1 | 95% | 500mg |

$2068 | 2025-02-24 |

4-Bromo-5-methyl-oxazole-2-carboxylic acid 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

1240612-90-1 (4-Bromo-5-methyl-oxazole-2-carboxylic acid) 関連製品

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量